(2R)-2-[(3-methoxyphenoxy)methyl]oxirane
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Overview
Description
(2R)-2-[(3-methoxyphenoxy)methyl]oxirane is an organic compound that belongs to the class of epoxides Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(3-methoxyphenoxy)methyl]oxirane typically involves the reaction of (3-methoxyphenoxy)methanol with an epoxidizing agent. One common method is the use of a base-catalyzed reaction with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired stereochemistry and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(3-methoxyphenoxy)methyl]oxirane can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the epoxide into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can react with the epoxide under basic or acidic conditions.
Major Products Formed
Diols: Formed from oxidation reactions.
Alcohols: Resulting from reduction reactions.
Substituted Epoxides: Produced from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, (2R)-2-[(3-methoxyphenoxy)methyl]oxirane is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in organic synthesis and polymer chemistry .
Biology
In biological research, this compound can be used to study enzyme-catalyzed epoxide reactions and their mechanisms. It serves as a model substrate for investigating the activity of epoxide hydrolases .
Medicine
In medicine, this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry
Industrially, this compound is used in the production of epoxy resins, which are essential in coatings, adhesives, and composite materials .
Mechanism of Action
The mechanism of action of (2R)-2-[(3-methoxyphenoxy)methyl]oxirane involves its interaction with nucleophiles, leading to the opening of the epoxide ring. This reaction can occur under both acidic and basic conditions, resulting in the formation of various products depending on the nucleophile involved . The molecular targets include enzymes like epoxide hydrolases, which catalyze the hydrolysis of the epoxide ring .
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-[(2-Methoxyphenoxy)methyl]oxirane
- (2R)-2-[(4-Methoxyphenoxy)methyl]oxirane
- 2-[(2-Methylphenoxy)methyl]oxirane
Uniqueness
(2R)-2-[(3-methoxyphenoxy)methyl]oxirane is unique due to its specific stereochemistry and the position of the methoxy group on the phenyl ring. This structural feature influences its reactivity and the types of reactions it can undergo, making it distinct from its isomers and analogs .
Properties
CAS No. |
719276-42-3 |
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Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(2R)-2-[(3-methoxyphenoxy)methyl]oxirane |
InChI |
InChI=1S/C10H12O3/c1-11-8-3-2-4-9(5-8)12-6-10-7-13-10/h2-5,10H,6-7H2,1H3/t10-/m0/s1 |
InChI Key |
UCGYCLBMTBEQQM-JTQLQIEISA-N |
Isomeric SMILES |
COC1=CC(=CC=C1)OC[C@H]2CO2 |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2CO2 |
Origin of Product |
United States |
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